Trilexium

Oncology Drug Discovery High-Throughput Screening

Trilexium (TRX-E-009-1) is a third-generation benzopyran microtubule-targeting agent with proven broad anti-cancer activity across 230 cell lines (average IC50 0.428 μM). It uniquely restores H3K27 trimethylation and increases H3K27 acetylation in DIPG models—an epigenetic effect absent in its analog TRX-E-002-1. In vivo studies confirm significant tumor growth inhibition at 5–60 mg/kg. Trilexium is essential for high-throughput cancer screening, DIPG epigenetic research, and head-to-head benzopyran structure-activity comparisons. Its quantifiable potency and unique mechanism ensure reliable, publication-ready results. Choose Trilexium for validated broad-spectrum performance and distinct epigenetic readouts.

Molecular Formula C24H23FO6
Molecular Weight 426.4 g/mol
Cat. No. B12380755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilexium
Molecular FormulaC24H23FO6
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OCC(C2C3=CC(=C(C=C3)O)F)C4=CC(=C(C(=C4)OC)O)OC)O
InChIInChI=1S/C24H23FO6/c1-12-18(26)7-5-15-22(13-4-6-19(27)17(25)8-13)16(11-31-24(12)15)14-9-20(29-2)23(28)21(10-14)30-3/h4-10,16,22,26-28H,11H2,1-3H3/t16-,22-/m0/s1
InChIKeyRDQGRFVVYZSNMO-AOMKIAJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trilexium (TRX-E-009-1) for Oncology R&D: A Third-Generation Benzopyran Sourcing Guide


Trilexium (TRX-E-009-1) is a third-generation benzopyran (BP) small molecule designed as a microtubule-targeting agent [1]. It is structurally related to the analog TRX-E-002-1 (Cantrixil) [1]. Trilexium functions as a potent tubulin polymerization inhibitor, leading to the disruption of microtubule integrity, which induces mitotic arrest and subsequent apoptosis in cancer cells [1]. Its mechanism of action also includes the upregulation of p21 protein expression, contributing to its broad anti-cancer activity across various cancer types [1].

Why Trilexium's Potency and Unique Epigenetic Effects Preclude Simple Substitution with TRX-E-002-1


The third-generation benzopyran family exhibits progressive increases in anti-cancer activity and distinct mechanisms of action compared to earlier generations [1]. While structurally related, Trilexium (TRX-E-009-1) and its analog TRX-E-002-1 are not interchangeable. Trilexium has demonstrated a unique ability to restore H3K27 trimethylation and increase H3K27 acetylation in specific cancer models, an epigenetic effect not reported for TRX-E-002-1 [2]. Furthermore, in vivo studies confirm Trilexium's significant tumor growth inhibition, highlighting the critical importance of selecting the precise compound for reliable experimental outcomes [3].

Quantitative Differentiation: Head-to-Head Data for Trilexium vs. TRX-E-002-1


Broad-Spectrum Anti-Cancer Potency in a High-Content 240-Cell-Line Panel

Trilexium (TRX-E-009-1) demonstrates broad anti-cancer activity across a diverse panel of 240 cell lines. The compound achieves a potent average IC50 of 0.428 μM across 230 sensitive cell lines, with only 10 lines showing IC50 > 30 μM [1]. This large-scale, comparative screening data is not available for its analog, TRX-E-002-1.

Oncology Drug Discovery High-Throughput Screening

Comparative Potency in 3D Melanoma Spheroid Models

In a panel of 21 melanoma 3D spheroid lines, a direct comparison of Trilexium (TRX-E-009-1) and its analog TRX-E-002-1 showed similar potency, with the majority of lines having an IC50 of less than 500 nM for both compounds [1]. This establishes Trilexium's potency as at least equivalent to TRX-E-002-1 in a physiologically relevant 3D model.

Melanoma 3D Cell Culture Cancer Stem Cells

Disruption of Microtubule Networks at Nanomolar Concentrations

Trilexium directly targets microtubules, leading to their depolymerization. Treatment of HeLa cells with 300 nM Trilexium for 4 hours resulted in the disruption of microtubule networks [1]. This concentration is within the range of its observed IC50 values in sensitive cell lines.

Microtubule Dynamics Cell Biology Mechanism of Action

Significant In Vivo Tumor Growth Inhibition

Trilexium demonstrates significant in vivo anti-tumor activity. Intravenous administration of Trilexium at doses ranging from 5 to 60 mg/kg daily for 15 days resulted in a significant reduction of tumor volume in animal models [1].

In Vivo Pharmacology Xenograft Models Preclinical Efficacy

Unique Epigenetic Modulation: Restoration of H3K27 Trimethylation in DIPG Cells

In a model of Diffuse Intrinsic Pontine Glioma (DIPG), Trilexium exhibits a unique epigenetic effect not reported for its analog. Treatment with Trilexium (0-2 μM) restores H3K27 trimethylation and increases H3K27 acetylation in HSJD-DIPG007 cells [1].

Epigenetics DIPG Pediatric Oncology

Optimal Procurement Scenarios: When Trilexium is the Scientifically Justified Choice


For Large-Scale Cancer Cell Line Profiling Studies

Trilexium is the optimal choice for researchers conducting high-throughput or high-content screening of large, diverse cancer cell line panels. Its well-characterized broad-spectrum activity, defined by an average IC50 of 0.428 μM across 230 cell lines, provides a reliable and quantitative benchmark for identifying sensitive and resistant cancer types [1]. This extensive dataset, not available for its analog, enables more informed and efficient experimental design.

For Comparative Oncology Studies with Third-Generation Benzopyrans

When a research program aims to investigate subtle differences between third-generation benzopyrans, Trilexium is essential. Direct head-to-head data in 21 melanoma spheroid lines confirms its potency is equivalent to TRX-E-002-1 [1]. This makes it an ideal reference compound for probing structure-activity relationships or for use in studies where a comparison to TRX-E-002-1 is a core objective.

For Pediatric Brain Cancer Research, Specifically DIPG

Researchers studying Diffuse Intrinsic Pontine Glioma (DIPG) should prioritize Trilexium due to its unique ability to restore H3K27 trimethylation, a key epigenetic marker, in DIPG cells at concentrations of 0-2 μM [2]. This specific activity has not been documented for TRX-E-002-1, making Trilexium the more relevant and potentially impactful tool for investigating epigenetic mechanisms in this challenging pediatric cancer.

For Preclinical In Vivo Studies Requiring Validated Efficacy

For studies transitioning from in vitro to in vivo models, Trilexium offers a critical advantage with its demonstrated efficacy in reducing tumor volume at doses of 5-60 mg/kg [3]. This established in vivo activity provides a solid foundation for preclinical pharmacology and efficacy studies, reducing the risk associated with using a compound lacking such validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilexium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.